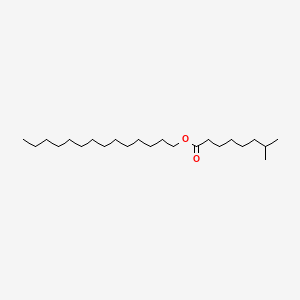
Tetradecyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl isononanoate is an ester compound commonly used in various industrial and cosmetic applications. It is known for its emollient properties, making it a popular ingredient in skincare products. The compound is synthesized through the esterification of tetradecanol and isononanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl isononanoate is typically synthesized through an esterification reaction between tetradecanol (a fatty alcohol) and isononanoic acid (a branched-chain fatty acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl isononanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanol and isononanoic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and release the original alcohol.
Oxidation: Under certain conditions, the ester can be oxidized to form carboxylic acids or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Tetradecanol and isononanoic acid.
Transesterification: A different ester and tetradecanol.
Oxidation: Carboxylic acids or other oxidation products.
Scientific Research Applications
Tetradecyl isononanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its effects on skin permeability and as a carrier for active ingredients in topical formulations.
Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in cosmetics and personal care products for its moisturizing and skin-conditioning effects.
Mechanism of Action
The primary mechanism of action of tetradecyl isononanoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its permeability and allowing for better absorption of active ingredients.
Comparison with Similar Compounds
Similar Compounds
Isopropyl myristate: Another ester used in cosmetics for its emollient properties.
Cetyl palmitate: A wax ester used in skincare products for its moisturizing effects.
Octyl stearate: An ester used in formulations for its skin-conditioning properties.
Uniqueness
Tetradecyl isononanoate is unique due to its specific combination of tetradecanol and isononanoic acid, which provides a balance of emollient and skin-conditioning properties. Its branched-chain structure also contributes to its stability and effectiveness in various formulations.
Properties
CAS No. |
84777-62-8 |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
tetradecyl 7-methyloctanoate |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24)20-17-15-16-19-22(2)3/h22H,4-21H2,1-3H3 |
InChI Key |
YALQPLPKVALUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}benzoate](/img/structure/B12648503.png)
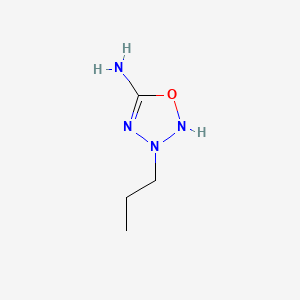



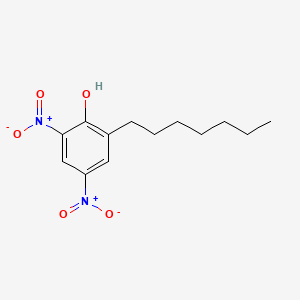
![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)



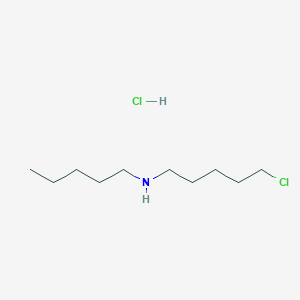
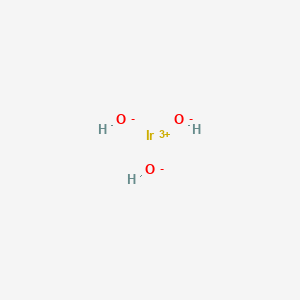
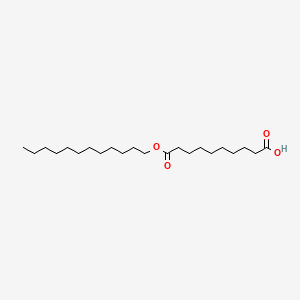
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
